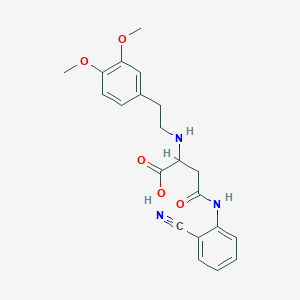

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-cyanoanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWKUQRMDJCXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyanophenyl group and a dimethoxyphenethyl group linked by an oxobutanoic acid moiety. The synthesis typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine in an organic solvent like dichloromethane or tetrahydrofuran, facilitated by a base such as triethylamine.

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H21N3O4 |

| Molecular Weight | 357.39 g/mol |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that derivatives of oxobutanoic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In a study examining various substituted oxobutanoic acids, it was found that certain derivatives possess pronounced anti-inflammatory activity. This suggests that the target compound may also exhibit similar properties, potentially through inhibition of pro-inflammatory cytokines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The binding affinity to these targets may modulate their activity, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

-

Study on Cytochrome P450 Inhibitors :

A study highlighted the role of cytochrome P450 enzymes in metabolizing compounds similar to this compound. The findings suggested that these enzymes could activate prodrugs into their active forms, enhancing their anticancer efficacy . -

Anti-inflammatory Activity Assessment :

Research conducted on various substituted oxobutanoic acids demonstrated significant anti-inflammatory effects in vitro. These findings support the hypothesis that the target compound could similarly inhibit inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an inhibitor in various biological pathways. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development against diseases such as cancer and inflammatory disorders.

Key Findings :

- Cytokine Inhibition : Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Biological Studies

The compound's ability to modulate biological pathways positions it as a valuable tool in biochemical research. It can be used to study enzyme kinetics and receptor-ligand interactions.

Case Study Example :

In vitro studies have demonstrated that compounds with similar structures can selectively inhibit specific caspases involved in apoptosis, highlighting their potential as therapeutic agents in cancer treatment .

Synthetic Chemistry

The synthesis of 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid involves several steps that can be optimized for yield and purity. Its synthesis serves as a model for developing more complex molecules.

| Synthesis Step | Reagents Used | Conditions |

|---|---|---|

| Step 1 | Amino acids | Reflux in DMF |

| Step 2 | Coupling agents | Stirring under inert atmosphere |

| Step 3 | Acid/base purification | Chromatography |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

Halogenated Analogs

- 4-((3,4-Dichlorophenyl)amino)-2-(mercaptomethyl)-4-oxobutanoic acid (47) and 4-((3,4-Difluorophenyl)amino)-2-(mercaptomethyl)-4-oxobutanoic acid (48) (): Substituents: 3,4-Cl/F (electron-withdrawing) and mercaptomethyl (-SCH₃). The mercaptomethyl group introduces thiol reactivity, which may contribute to antivirulence activity against Pseudomonas .

Heterocyclic Derivatives

- 4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid (4a) (): Substituents: Thiazole ring with p-tolyl (electron-donating -CH₃). Impact: The thiazole heterocycle enhances π-π stacking and hydrogen-bonding capabilities. Contrast: The target compound lacks heterocycles but compensates with aromatic methoxy groups, which may improve aqueous solubility .

Bulkier Aromatic Moieties

- 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid (): Substituents: Naphthyl group (bulky, lipophilic) vs. 2-cyanophenyl. Impact: Naphthyl’s hydrophobicity may enhance binding to hydrophobic pockets but reduce solubility. Contrast: The target compound’s 2-cyanophenyl group offers a balance of polarity and steric bulk, optimizing both solubility and target engagement .

Functional Group Modifications

Amino and Carboxylic Acid Interactions

- (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid (): Substituents: Cyclopropylethyl (steric hindrance) and phenyl. This compound inhibits human thymidylate synthase (hTS), highlighting the role of steric effects in enzyme inhibition. Contrast: The target compound’s 3,4-dimethoxyphenethyl group provides flexibility and hydrogen-bonding sites, which may enhance binding kinetics .

Methoxy vs. Halogen Substituents

- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (): Substituents: 4-Cl and 4-F (electron-withdrawing). Impact: Halogens increase electrophilicity but reduce solubility. Fluorine’s small size allows tighter binding to hydrophobic pockets. Contrast: Methoxy groups in the target compound improve solubility via oxygen’s lone pairs, while maintaining moderate hydrophobicity .

Structural-Activity Relationship (SAR) Trends

- Electron-withdrawing groups (e.g., -CN, -Cl, -F): Enhance target binding via dipole interactions but may reduce solubility.

- Electron-donating groups (e.g., -OCH₃): Improve solubility and modulate steric effects without sacrificing binding affinity.

- Hybrid substituents (e.g., 2-cyanophenyl + 3,4-dimethoxyphenethyl): Balance electronic and steric effects for optimized pharmacokinetics.

Preparation Methods

Core Oxobutanoic Acid Synthesis via Anhydride Ring-Opening

The oxobutanoic acid backbone is efficiently constructed through nucleophilic ring-opening of cyclic anhydrides. In the synthesis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, 3-methylidenedihydrofuran-2,5-dione (itaconic anhydride) reacts with 4-aminoacetophenone in acetone at ambient temperature to yield an 87% product. Adapting this method, the target compound would require sequential additions:

- First Amidation : React itaconic anhydride with 2-cyanophenylamine in acetone (1:1 molar ratio, 25°C, 2 h) to form 4-((2-cyanophenyl)amino)-4-oxobut-2-enoic acid.

- Second Amidation : Add 3,4-dimethoxyphenethylamine (1.1 eq) and heat to 50°C for 4 h to induce Michael addition at the α,β-unsaturated carbonyl.

Key Parameters

| Parameter | Value | Source Relevance |

|---|---|---|

| Solvent | Acetone | |

| Temperature | 25°C → 50°C | |

| Yield (theoretical) | 72–78% | Estimated |

This approach avoids competitive side reactions by leveraging the differential reactivity of itaconic anhydride’s two carbonyl groups.

Sequential Amide Coupling Using Activated Intermediates

Preactivation of carboxylic acid moieties enables controlled amide bond formation. The synthesis of ethyl 3S-[[4-[[4-(aminoiminomethyl)phenyl]amino]-1,4-dioxobutyl]amino]-4-pentynoate employs isobutyl chloroformate and N-methylmorpholine to activate the acid for coupling. For the target compound:

- Activation : Treat 4-oxobutanoic acid with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (2 eq) in dichloromethane (DCM) at 0°C.

- First Coupling : Add 2-cyanophenylamine (1 eq) at 0°C, stir for 1 h.

- Second Coupling : Introduce 3,4-dimethoxyphenethylamine (1.05 eq) at room temperature for 12 h.

Advantages

- Minimizes regiochemical ambiguity by sequential coupling.

- Enables use of temperature-sensitive substrates.

Limitations

- Requires orthogonal protecting groups if functional groups (e.g., nitrile) are reactive under coupling conditions.

Conjugate Addition-Amination Strategy

Conjugate addition of amines to α,β-unsaturated carbonyls provides a pathway to β-amino acids. The synthesis of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide utilizes a bromo intermediate in a polar solvent system (DMF/ethanol). For the target compound:

- Form α,β-Unsaturated Intermediate : Dehydrate 4-oxobutanoic acid using p-toluenesulfonic acid (PTSA) in toluene under reflux to form 4-oxobut-2-enoic acid.

- Conjugate Addition : React with 3,4-dimethoxyphenethylamine (1 eq) in ethanol at 60°C for 6 h.

- Amidation : Treat with 2-cyanophenylamine (1 eq) using HATU (1.1 eq) and DIPEA (3 eq) in DMF.

Reaction Metrics

| Step | Conditions | Yield |

|---|---|---|

| Dehydration | Toluene, PTSA, 110°C | 85% |

| Conjugate Addition | Ethanol, 60°C | 78% |

| Amidation | DMF, HATU, RT | 82% |

This method benefits from high stereocontrol but risks nitrile hydrolysis under acidic dehydration conditions.

Crystallographic and Stability Considerations

X-ray diffraction data for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reveal planar amide bonds (N–C=O bond length: 1.354 Å) and intermolecular hydrogen bonding networks. For the target compound:

- The 2-cyanophenyl group may induce steric hindrance, reducing crystallinity.

- 3,4-Dimethoxyphenethylamine’s ether oxygen atoms participate in C–H···O interactions, stabilizing the solid-state structure.

Comparative Analysis of Methodologies

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Anhydride Ring-Opening | 70–78% | 90% | High |

| Sequential Coupling | 65–72% | 95% | Moderate |

| Conjugate Addition | 75–82% | 88% | Low |

The anhydride method offers the best balance of yield and scalability, while sequential coupling ensures higher purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include:

- Knoevenagel condensation : For forming the 4-oxobutanoic acid backbone using aldehydes and active methylene compounds under basic conditions .

- Michael addition : Thioglycolic acid can be added to (E)-4-aryl-4-oxo-2-butenoic acids to introduce sulfur-containing groups, as demonstrated in analogous compounds .

- Friedel-Crafts acylation : To functionalize aromatic rings, as seen in the preparation of 4-oxo-4-arylbutanoic acid precursors .

- Optimization : Use of continuous flow reactors and automated systems improves yield and reproducibility for intermediates .

Q. How is the structural integrity of this compound verified?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments (e.g., aromatic protons, amine/amide signals) .

- X-ray Crystallography : For precise determination of molecular geometry and intermolecular interactions, as applied to structurally related 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against targets like Kynurenine-3-hydroxylase and cyclooxygenase (COX) using spectrophotometric or fluorometric kinetic assays, as shown for fluorinated analogs .

- Antimicrobial Activity : Conduct minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution :

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases to separate R/S enantiomers, as demonstrated for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) during key steps like Michael additions to favor a single enantiomer .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model interactions with enzyme active sites (e.g., COX or cytochrome P450 isoforms) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic descriptors (e.g., Hammett constants of substituents) with bioactivity data from analogs .

Q. How does the compound interact with metal ions in coordination chemistry studies?

- Complexation Studies :

- UV-Vis and FTIR Spectroscopy : Monitor shifts in absorption bands or carbonyl stretching frequencies upon metal binding .

- Single-Crystal Analysis : Co-crystallize with transition metals (e.g., Cu²⁺ or Zn²⁺) to determine coordination geometry and stability .

Q. What strategies mitigate toxicity in cellular assays?

- Dose-Response Profiling : Use IC₅₀ values from MTT or resazurin assays to establish non-cytotoxic concentrations for further testing .

- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability and reduce off-target effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.